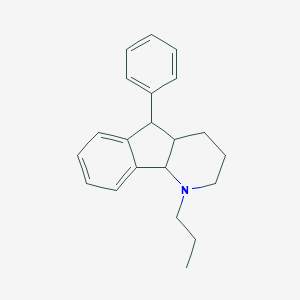
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, also known as PHIP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PHIP is a bicyclic compound that belongs to the class of indenopyridines and has a molecular formula of C20H25N.
Mecanismo De Acción
The mechanism of action of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is not fully understood. However, it is known that 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine interacts with various proteins and enzymes in the body, including the dopamine transporter and the sigma-1 receptor. These interactions can lead to changes in neurotransmitter levels and signaling pathways, which can affect various physiological processes.
Efectos Bioquímicos Y Fisiológicos
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to have various biochemical and physiological effects. In animal studies, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has also been shown to have analgesic effects and can reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It is also a versatile compound that can be used as a building block for the synthesis of various compounds. However, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can limit its potential as a drug candidate.
Direcciones Futuras
There are several future directions for research on 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to explore its potential as a precursor for the synthesis of various materials, including nanoparticles and polymers. Additionally, further research is needed to fully understand the mechanism of action of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine and its interactions with various proteins and enzymes in the body.
Métodos De Síntesis
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine. This method involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then cyclized to form 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine.
Aplicaciones Científicas De Investigación
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been the subject of scientific research due to its potential applications in various fields. In the field of organic chemistry, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been used as a building block for the synthesis of various compounds. In the field of medicinal chemistry, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In the field of materials science, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been used as a precursor for the synthesis of various materials, including nanoparticles and polymers.
Propiedades
Número CAS |
107035-05-2 |
|---|---|
Nombre del producto |
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine |
Fórmula molecular |
C21H25N |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
5-phenyl-1-propyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C21H25N/c1-2-14-22-15-8-13-19-20(16-9-4-3-5-10-16)17-11-6-7-12-18(17)21(19)22/h3-7,9-12,19-21H,2,8,13-15H2,1H3 |
Clave InChI |
RMFDPFVJWNFOJK-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
SMILES canónico |
CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Otros números CAS |
107035-09-6 107035-10-9 |
Sinónimos |
1-PPHIP 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (+)-isomer 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (-)-isomer 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (+)-isomer 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



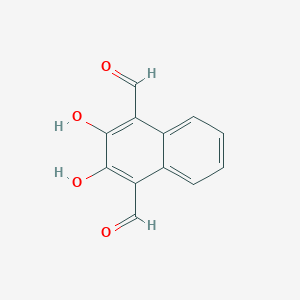
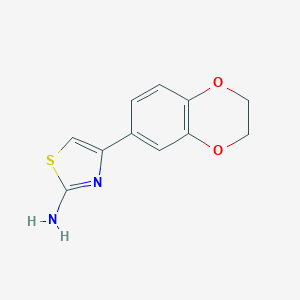
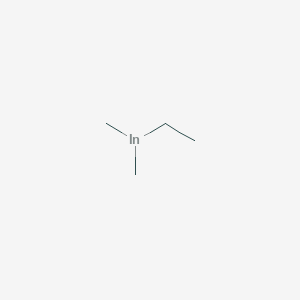
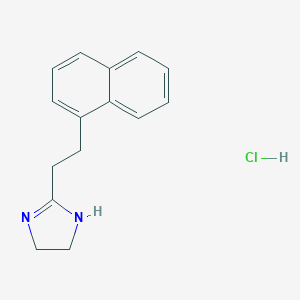
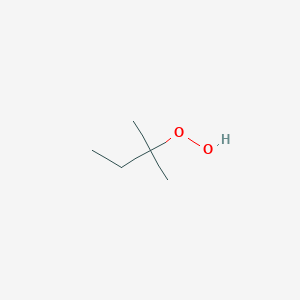
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
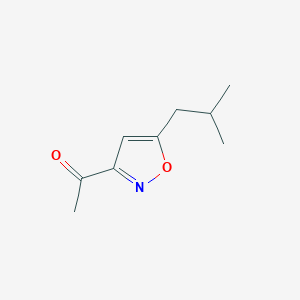
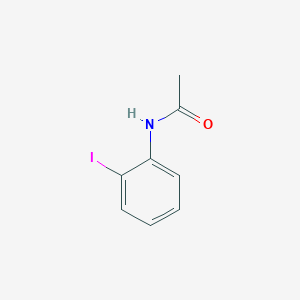
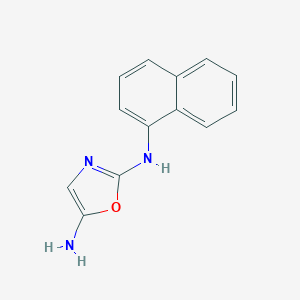
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
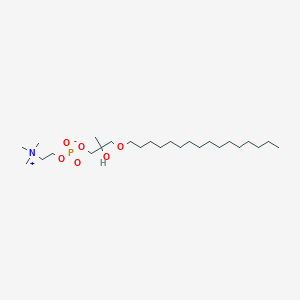
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
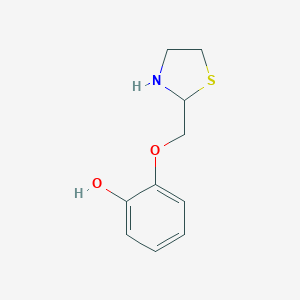
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)